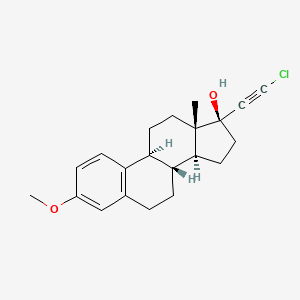
Bdh-2398
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Bdh-2398 involves the reaction of benzil dihydrazone with isomeric chlorobenzaldehydes The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product
Análisis De Reacciones Químicas
Bdh-2398 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while substitution reactions may result in the replacement of specific functional groups.
Aplicaciones Científicas De Investigación
In chemistry, it is used as a model compound to study reaction mechanisms and the formation of Schiff bases . In biology, Bdh-2398 has been investigated for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is studied for its potential therapeutic applications, including its role as a hormone analog and its effects on hormone receptors.
Mecanismo De Acción
The mechanism of action of Bdh-2398 involves its interaction with specific molecular targets and pathways. As a derivative of estradiol, this compound likely exerts its effects by binding to estrogen receptors and modulating their activity . This interaction can influence various cellular processes, including gene expression, cell proliferation, and differentiation. The specific pathways involved in the action of this compound depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Bdh-2398 can be compared to other similar compounds, such as other derivatives of estradiol and related estrogen analogs. Similar compounds include 17.alpha.-ethynylestradiol and 17.beta.-estradiol, which also interact with estrogen receptors and exhibit similar biological activities . this compound is unique in its specific chemical structure, which may confer distinct properties and effects compared to other estrogen derivatives.
Conclusion
This compound is a synthetic compound with diverse applications in scientific research Its unique chemical structure and interactions with biological molecules make it a valuable tool for studying various chemical and biological processes
Propiedades
Número CAS |
974-76-5 |
|---|---|
Fórmula molecular |
C21H25ClO2 |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H25ClO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,13,17-19,23H,3,5,7-10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 |
Clave InChI |
JABONLHKIKMUIS-CRSSMBPESA-N |
SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=C3C=CC(=C4)OC |
Sinónimos |
17 alpha-chlorethinyl-3-methoxyestra-1,3,5(10)-trien-17 beta-ol BDH 2398 BDH-2398 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















